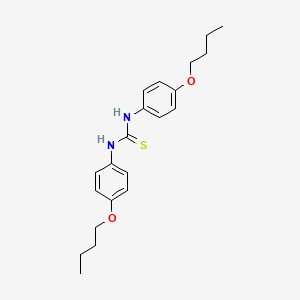
1,3-Bis(4-butoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-butoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-butoxyphenyl groups attached to the nitrogen atoms, making it a symmetrical disubstituted thiourea.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. The general synthetic route involves the following steps:
-
Reaction with Thiophosgene
- 4-Butoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
- The product is then purified by recrystallization.
-
Reaction with Isothiocyanates
- 4-Butoxyaniline is reacted with an appropriate isothiocyanate.
- The reaction is usually performed in an organic solvent such as ethanol or acetonitrile.
- The product is isolated and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and solar energy for heating, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-butoxyphenyl)thiourea undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction of the compound can lead to the formation of thiols or amines.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-butoxyphenyl)thiourea has a wide range of scientific research applications, including:
-
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
-
Biology
- Exhibits antibacterial, antioxidant, and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine
- Potential therapeutic agent for various diseases due to its biological activities.
- Investigated for its anti-inflammatory and anti-Alzheimer properties.
-
Industry
- Used in the production of dyes, elastomers, and plastics.
- Employed as a stabilizer in photographic films and textiles .
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-butoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition
- Inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase.
- Binds to the active site of the enzyme, preventing substrate binding and catalysis.
-
Antioxidant Activity
- Scavenges free radicals and reactive oxygen species.
- Protects cells from oxidative stress and damage.
-
Antibacterial Activity
- Disrupts bacterial cell membranes and inhibits protein synthesis.
- Interferes with bacterial DNA replication and repair .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-butoxyphenyl)thiourea can be compared with other similar compounds, such as:
-
1,3-Bis(3,4-dichlorophenyl)thiourea
- Similar structure but with dichlorophenyl groups instead of butoxyphenyl groups.
- Exhibits different biological activities and chemical reactivity.
-
1,3-Bis(4-methoxyphenyl)thiourea
- Contains methoxyphenyl groups instead of butoxyphenyl groups.
- Different solubility and reactivity profiles.
-
1,3-Bis(4-ethoxyphenyl)thiourea
- Ethoxyphenyl groups instead of butoxyphenyl groups.
- Varies in terms of biological activity and chemical stability .
Propriétés
Numéro CAS |
3460-54-6 |
|---|---|
Formule moléculaire |
C21H28N2O2S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1,3-bis(4-butoxyphenyl)thiourea |
InChI |
InChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26) |
Clé InChI |
IXBVMHHGEKZUKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



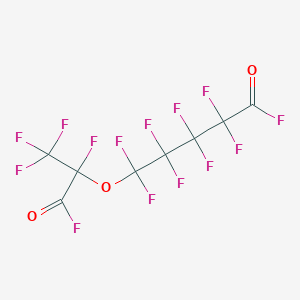
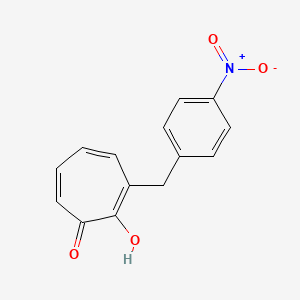
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
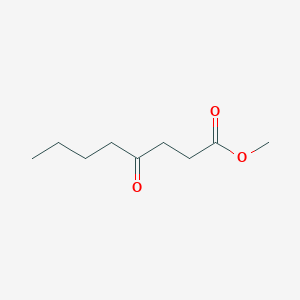
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)
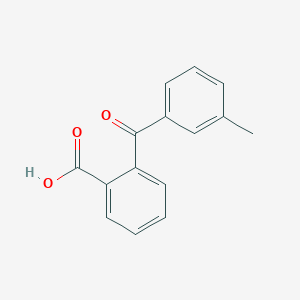
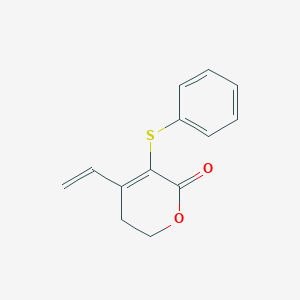
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
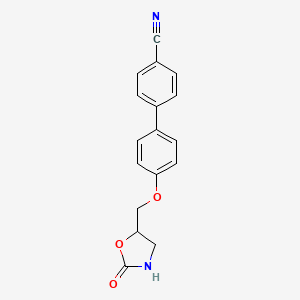
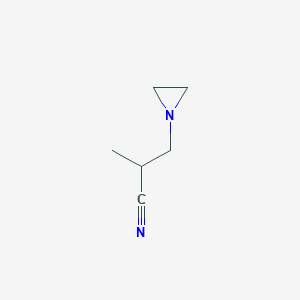
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
